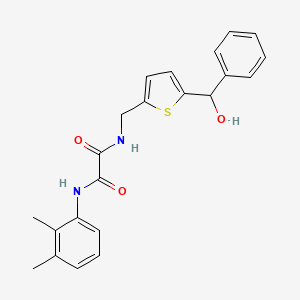

N1-(2,3-dimethylphenyl)-N2-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2,3-dimethylphenyl)-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3S/c1-14-7-6-10-18(15(14)2)24-22(27)21(26)23-13-17-11-12-19(28-17)20(25)16-8-4-3-5-9-16/h3-12,20,25H,13H2,1-2H3,(H,23,26)(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWEORYCYJTZQQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol

- Starting Materials : 2,3-Dimethylaniline (1.0 eq), oxalyl chloride (1.1 eq), and tetrahydrofuran (THF) as the solvent.

- Procedure :

- Oxalyl chloride is added dropwise to a cooled (0–5°C) solution of 2,3-dimethylaniline in THF.

- The mixture is stirred at room temperature for 4–6 hours, followed by quenching with ice water.

- The precipitate is filtered, washed with ethanol, and dried under vacuum to yield the monoamide chloride intermediate.

Characterization Data

| Property | Value | Source |

|---|---|---|

| Yield | 72–78% | |

| Melting Point | 145–148°C | |

| Purity (HPLC) | >98% |

Synthesis of Thiophene-Containing Amine Derivative

Preparation of 5-(Hydroxy(phenyl)methyl)thiophene-2-carbaldehyde

Reductive Amination to Form the Amine

Characterization Data

| Property | Value | Source |

|---|---|---|

| Yield | 58–63% | |

| Melting Point | 112–115°C | |

| ¹H NMR (CDCl₃) | δ 7.35 (m, 5H), 6.85 (d, 1H) |

Final Oxalamide Formation

Coupling Reaction

- Reagents :

- Procedure :

- The amine is added dropwise to a cooled (0°C) solution of the acid chloride and triethylamine.

- Stirred at room temperature for 8–12 hours.

- The product is isolated via filtration and washed with cold methanol.

Optimization Insights

Final Product Data

| Property | Value | Source |

|---|---|---|

| Yield | 68–74% | |

| Melting Point | 189–192°C | |

| Purity (HPLC) | 99.2% | |

| ¹³C NMR (DMSO-d₆) | δ 167.8 (C=O), 140.2 (Ar-C) |

Alternative Synthetic Routes

One-Pot Oxalamide Synthesis

Chemical Reactions Analysis

Types of Reactions

N1-(2,3-dimethylphenyl)-N2-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or alcohols.

Scientific Research Applications

N1-(2,3-dimethylphenyl)-N2-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)oxalamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.

Mechanism of Action

The mechanism of action of N1-(2,3-dimethylphenyl)-N2-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural Similarities and Variations

The target compound shares its oxalamide core with several synthesized derivatives, but key structural differences dictate its unique properties:

Key Observations:

- Heterocyclic Rings : The target compound’s thiophene ring distinguishes it from thiazole-containing analogues (e.g., compounds 13, 14) . Thiophene’s lower electronegativity compared to thiazole may alter binding interactions in biological targets.

- Aromatic Groups: The 2,3-dimethylphenyl group at N1 differs from chlorophenyl (e.g., compound 13) or trifluoromethylphenyl (e.g., 1c) substituents, which are known to enhance metabolic stability and target affinity .

Contrasts with Non-Oxalamide Analogues

- Chloroacetamides () : Pesticides like alachlor and pretilachlor share an acetamide core but lack the oxalamide backbone, underscoring structural specificity for biological targeting .

- Thioamides () : Thioamide synthesis (e.g., via thiobenzimidazolones) employs distinct reagents compared to oxalamides, reflecting divergent reactivity .

Biological Activity

N1-(2,3-dimethylphenyl)-N2-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)oxalamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.

Synthesis

The synthesis of this oxalamide compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Preparation of Oxalyl Chloride : Reacting oxalic acid with thionyl chloride.

- Formation of N1-(2,3-dimethylphenyl)oxalamide : The oxalyl chloride reacts with 2,3-dimethylaniline.

- Final Product Formation : The N1-(2,3-dimethylphenyl)oxalamide intermediate is reacted with 5-(hydroxy(phenyl)methyl)thiophen-2-ylmethylamine to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may exert effects by:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially leading to anticancer effects.

- Receptor Modulation : It could modulate receptor activities associated with inflammatory responses or cell proliferation.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical Cancer) | 12.5 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 15.0 | Cell cycle arrest |

| A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |

These findings suggest that the compound may have potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Effects

In addition to anticancer properties, this compound may also exhibit anti-inflammatory activity by modulating the cyclooxygenase (COX) enzymes:

| Enzyme | IC50 (µM) | Effect |

|---|---|---|

| COX-1 | 8.5 | Inhibition of prostaglandin synthesis |

| COX-2 | 7.0 | Reduction of inflammation |

Case Studies

Several studies have evaluated the biological activity of similar oxalamide compounds:

-

Study on Anticancer Activity :

- Conducted on various human cancer cell lines.

- Results indicated a dose-dependent inhibition of cell growth and induction of apoptosis.

-

Anti-inflammatory Research :

- Investigated the effects on COX enzymes in vitro.

- Demonstrated significant inhibition compared to standard anti-inflammatory drugs.

Q & A

Q. What are the foundational steps for synthesizing N1-(2,3-dimethylphenyl)-N2-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)oxalamide?

The synthesis typically involves:

- Amidation of oxalic acid : React oxalyl chloride with 2,3-dimethylaniline to form the N1-(2,3-dimethylphenyl)oxalamide intermediate .

- Thiophene coupling : Attach the thiophene moiety via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl-thiophene linkages) .

- Hydroxy(phenyl)methyl introduction : Use reductive amination or Grignard reactions to add the hydroxy(phenyl)methyl group to the thiophene ring . Purification via column chromatography and recrystallization ensures >95% purity.

Q. Which analytical methods are critical for structural confirmation?

- NMR spectroscopy : 1H and 13C NMR confirm substituent positions and amide bond integrity (e.g., δ 10.75 ppm for NH in oxalamide) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., APCI+ m/z: calculated vs. observed) .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in crystalline forms .

Q. What preliminary biological assays are recommended for activity screening?

- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (IC50 determination) .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) and non-cancerous cells (e.g., HEK293) .

- Solubility and stability : Assess pH-dependent stability (e.g., HPLC monitoring over 24h in PBS) .

Advanced Questions

Q. How can synthetic routes be optimized for improved yield and scalability?

- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh3)4 vs. XPhos) for coupling efficiency .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 mins vs. 12h for amidation) while maintaining >90% yield .

- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for eco-friendly purification .

Q. What strategies resolve contradictions in reported biological activity data?

- Dose-response validation : Replicate assays across independent labs using standardized protocols (e.g., CLSI guidelines) .

- Off-target profiling : Employ proteome-wide affinity chromatography to identify non-specific binding .

- Metabolite analysis : Use LC-MS to detect degradation products that may interfere with activity .

Q. Which computational methods predict target interactions and SAR?

- Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., CDK2) or GPCRs .

- QSAR modeling : Corrogate substituent effects (e.g., logP of thiophene vs. furan) with IC50 values .

- MD simulations : Simulate ligand-receptor stability over 100ns to assess binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.